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Compound of Interest

Compound Name: tert-Butyl crotonate

Cat. No.: B3029808 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for tert-butyl
crotonate (tert-butyl (E)-but-2-enoate), a valuable reagent in organic synthesis. Designed for

researchers, scientists, and professionals in drug development, this document delves into the

principles and experimental insights behind the structural elucidation of this molecule using

nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS).

Introduction
Tert-butyl crotonate, with the chemical formula C₈H₁₄O₂ and a molecular weight of 142.20

g/mol , is an α,β-unsaturated ester.[1] Its structure, featuring a reactive alkene and a sterically

hindered tert-butyl ester group, makes it a versatile building block in various chemical

transformations. Accurate and thorough spectroscopic characterization is paramount to confirm

its identity, purity, and to understand its reactivity. This guide will dissect the ¹H NMR, ¹³C NMR,

IR, and MS data, offering a detailed interpretation grounded in fundamental principles and

experimental best practices.

Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic

data. The key features of tert-butyl crotonate that influence its spectral properties are the

ethylenic protons and carbons, the carbonyl group of the ester, and the magnetically equivalent

methyl protons of the tert-butyl group.
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Caption: Molecular structure of tert-butyl crotonate.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule.

The chemical shift, integration, and multiplicity of the signals provide a detailed picture of the

proton environment.

Experimental Protocol:
A standard ¹H NMR spectrum is acquired by dissolving a small sample of tert-butyl crotonate
in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). The data is acquired on a high-field

NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Data Summary:
Signal

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a 1.48 singlet 9H (CH₃)₃C-

b 1.87
doublet of

doublets
3H CH₃-CH=

c 5.76
doublet of

quartets
1H =CH-CO

d 6.85
doublet of

quartets
1H CH₃-CH=

Interpretation and Causality:
Signal (a) at 1.48 ppm: This singlet, integrating to nine protons, is characteristic of the tert-

butyl group. The nine protons are chemically and magnetically equivalent due to free rotation

around the carbon-carbon single bonds, resulting in a single, sharp signal. Its upfield

chemical shift is expected for protons on sp³-hybridized carbons shielded by the electron

density of the alkyl group.
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Signal (b) at 1.87 ppm: This signal, integrating to three protons, corresponds to the methyl

group attached to the double bond. The multiplicity is a doublet of doublets due to coupling

with the two olefinic protons.

Signal (c) at 5.76 ppm: This downfield signal, integrating to one proton, is assigned to the

proton on the α-carbon relative to the carbonyl group. Its chemical shift is significantly

influenced by the deshielding effect of the adjacent carbonyl and the double bond. The

multiplicity is a doublet of quartets, arising from coupling to the trans-olefinic proton and the

protons of the adjacent methyl group.

Signal (d) at 6.85 ppm: This is the most downfield proton, integrating to one, and is assigned

to the β-proton of the crotonate moiety. It experiences strong deshielding from both the

carbonyl group (through conjugation) and the double bond. Its multiplicity is a doublet of

quartets due to coupling with the cis-olefinic proton and the protons of the methyl group.
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¹H NMR Interpretation Workflow

Signal Analysis Details

Sample Preparation
(tert-butyl crotonate in CDCl₃)

Data Acquisition
(400 MHz NMR)

Spectrum Processing
(Fourier Transform, Phasing, Baseline Correction)

Signal Analysis

Chemical Shift (δ)
- Identify electronic environment

Integration
- Determine proton ratio

Multiplicity (Splitting)
- Deduce neighboring protons

Coupling Constants (J)
- Confirm connectivity

Click to download full resolution via product page

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low

natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the

spectrum and enhance signal-to-noise.
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Experimental Protocol:
The ¹³C NMR spectrum is acquired on the same sample solution used for ¹H NMR. A proton-

decoupled sequence is used to produce a spectrum with single lines for each unique carbon

atom.

Data Summary:
Chemical Shift (δ, ppm) Assignment

17.9 CH₃-CH=

28.2 (CH₃)₃C-

80.0 (CH₃)₃C-

123.4 =CH-CO

143.5 CH₃-CH=

165.8 C=O

Interpretation and Causality:
17.9 ppm: This upfield signal corresponds to the methyl carbon of the crotonate moiety.

28.2 ppm: This signal is assigned to the three equivalent methyl carbons of the tert-butyl

group.

80.0 ppm: This signal represents the quaternary carbon of the tert-butyl group, which is

shifted downfield due to its attachment to the electron-withdrawing oxygen atom.

123.4 ppm and 143.5 ppm: These are the signals for the two sp²-hybridized carbons of the

double bond. The carbon alpha to the carbonyl (123.4 ppm) is more shielded than the beta

carbon (143.5 ppm).

165.8 ppm: This downfield signal is characteristic of a carbonyl carbon in an ester functional

group. The significant deshielding is due to the electronegativity of the two attached oxygen

atoms and the sp² hybridization.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds.

Experimental Protocol:
An IR spectrum of neat tert-butyl crotonate can be obtained using a Fourier Transform

Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small

drop of the liquid is placed on the ATR crystal, and the spectrum is recorded.

Data Summary:
Wavenumber (cm⁻¹) Intensity Assignment

~2980 Strong C-H stretch (sp³)

~1720 Strong C=O stretch (ester)

~1650 Medium C=C stretch (alkene)

~1150 Strong C-O stretch (ester)

Interpretation and Causality:
~2980 cm⁻¹: The strong absorption band in this region is due to the stretching vibrations of

the C-H bonds in the methyl and tert-butyl groups.

~1720 cm⁻¹: This very strong and sharp absorption is characteristic of the carbonyl (C=O)

stretching vibration of the ester functional group. The position of this band is indicative of a

saturated ester.

~1650 cm⁻¹: The medium intensity absorption corresponds to the C=C stretching vibration of

the alkene.

~1150 cm⁻¹: The strong absorption in the fingerprint region is attributed to the C-O single

bond stretching vibration of the ester group.
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IR Spectroscopy Logic

Characteristic Absorptions

IR Radiation

tert-Butyl Crotonate Sample

Vibrational Excitation

Detector

IR Spectrum

~1720 cm⁻¹
C=O Stretch

~1650 cm⁻¹
C=C Stretch

~1150 cm⁻¹
C-O Stretch

Click to download full resolution via product page

Caption: Logic diagram for IR spectral analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:
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A mass spectrum is typically obtained using an electron ionization (EI) source coupled with a

mass analyzer (e.g., a quadrupole). The sample is introduced into the ion source, where it is

bombarded with high-energy electrons, causing ionization and fragmentation.

Data Summary:
m/z Relative Intensity (%) Assignment

142 5 [M]⁺ (Molecular Ion)

85 100 [M - C₄H₉]⁺

57 80 [C₄H₉]⁺

41 60 [C₃H₅]⁺

Interpretation and Causality:
m/z 142: This peak corresponds to the molecular ion [M]⁺, confirming the molecular weight

of tert-butyl crotonate.

m/z 85: This is the base peak (most intense) and results from the loss of a tert-butyl radical

(•C(CH₃)₃) from the molecular ion. This fragmentation is highly favorable due to the stability

of the resulting acylium ion.

m/z 57: This prominent peak is due to the formation of the stable tert-butyl cation [C(CH₃)₃]⁺.

m/z 41: This peak can be attributed to the allyl cation [CH₂=CH-CH₂]⁺, a common fragment

in molecules containing a three-carbon chain.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry

provides a self-validating system for the comprehensive characterization of tert-butyl
crotonate. Each technique offers a unique and complementary piece of structural information,

and together, they unequivocally confirm the identity and purity of the compound. This in-depth

understanding of the spectroscopic data is essential for any researcher or scientist utilizing

tert-butyl crotonate in their work, ensuring the reliability and reproducibility of their synthetic

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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